N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways in the body. In
Mecanismo De Acción
N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide works by blocking the activity of the AT2R, which is involved in the regulation of pain signaling pathways in the body. By inhibiting the AT2R, this compound reduces the transmission of pain signals from the peripheral nervous system to the central nervous system, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the development and maintenance of chronic pain. This compound has also been shown to reduce the activity of glial cells, which play a key role in the development of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is its selectivity for the AT2R, which minimizes the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are a number of future directions for research on N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of chronic pain. Another area of research is the development of more effective formulations of this compound that improve its solubility and bioavailability. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 2-methoxy-4-methylphenol to form the intermediate compound 2-(2-methoxy-4-methylphenoxy)acetamide. This compound is then reacted with ethyl bromoacetate in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical trials have also demonstrated its efficacy in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that occurs after shingles.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-15-8-6-5-7-14(15)19-18(20)12-23-16-10-9-13(2)11-17(16)21-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFYZVOTPVJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.